Olivomycin A

Description

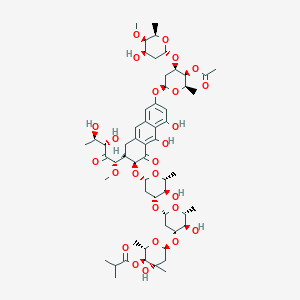

Structure

2D Structure

Properties

CAS No. |

6988-58-5 |

|---|---|

Molecular Formula |

C58H84O26 |

Molecular Weight |

1197.3 g/mol |

IUPAC Name |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(53(27(7)76-40)78-29(9)60)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1 |

InChI Key |

OCOLTXUAPMAMPP-AJVJTBPOSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

Synonyms |

olivomycin A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Olivomycin A: Discovery, Production, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Olivomycin A, an aureolic acid antibiotic produced by the bacterium Streptomyces olivoreticuli. It details the compound's discovery, its potent anticancer mechanism, quantitative activity data, and detailed experimental protocols for its production and analysis.

Discovery and Producing Organism

This compound is a highly active antitumor antibiotic belonging to the aureolic acid family, which also includes notable compounds like mithramycin and chromomycin A3[1]. It is produced by the Gram-positive soil bacterium, Streptomyces olivoreticuli[2]. The genus Streptomyces is renowned for its ability to produce a vast array of structurally diverse secondary metabolites, accounting for approximately 80% of the antibiotics currently in use[3][4]. Streptomyces olivoreticuli has also been identified as a producer of bestatin, another agent used in cancer therapy, highlighting the bacterium's significant biosynthetic potential[5]. The complex structure of this compound features an intricate aglycone with both a disaccharide and a trisaccharide branch, which is crucial for its biological activity[2].

Mechanism of Action

This compound exerts its potent anticancer effects through a multi-faceted mechanism, primarily targeting cellular DNA and inducing apoptotic pathways.

2.1 DNA Binding and Transcriptional Inhibition The primary intracellular target for this compound is the minor groove of DNA[6][7]. It forms Mg²⁺-coordinated complexes that preferentially bind to GC-rich sequences, with a consensus of 5′-GG-3′ or 5′-GC-3′[2][6]. These sequences are frequently found in the regulatory regions of genes, where transcription factors bind. By occupying these sites, this compound physically obstructs the function of polymerases, thereby blocking crucial cellular processes like DNA replication and transcription[2][8].

2.2 Induction of Apoptosis and Suppression of Metastasis Beyond its direct interaction with DNA, this compound triggers programmed cell death (apoptosis) and inhibits cancer cell migration. Its actions are often dependent on the p53 tumor suppressor status of the cancer cells[2][8]:

-

Epithelial–Mesenchymal Transition (EMT) Reversal : The antibiotic has been shown to reverse EMT, a key process in cancer metastasis. It downregulates mesenchymal markers like N-cadherin while restoring epithelial markers such as E-cadherin[2].

-

p53-Dependent Apoptosis :

-

In cancer cells with wild-type p53 (e.g., A-498), this compound primarily activates the intrinsic apoptotic pathway , characterized by the upregulation of proteins like Puma and Bak and the activation of caspase-9[2][8].

-

In cells with mutant or loss-of-function p53 (e.g., 786-O), it can engage both intrinsic and extrinsic pathways , evidenced by the activation of both caspase-8 and caspase-9[2][8].

-

-

Other Cellular Targets : this compound has also been shown to interfere with the DNA-dependent enzyme topoisomerase I and inhibit DNA methyltransferase (DNMT) activity, contributing to its cytotoxic effects[2][6].

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | p53 Status | Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| 786-O (Renal) | Mutant | Robust Growth Inhibition | 50 - 100 nM | [2] |

| 786-O (Renal) | Mutant | Apoptosis Induction | 50 nM | [2] |

| A-498 (Renal) | Wild-Type | Apoptosis Induction | 1 µM | [2] |

| A-498 & 786-O | Wild-Type & Mutant | Migration Suppression | 100 nM | [2] |

| Murine Leukemia | Not Specified | Cytotoxicity | Nanomolar Range | [2][8] |

| Human T Lymphoblastic | Not Specified | Cytotoxicity | Nanomolar Range |[2][8] |

Table 2: Enzyme Inhibition by this compound

| Enzyme Target | System | Activity | IC₅₀ Value | Reference |

|---|

| DNA Methyltransferase (Dnmt3a) | In Vitro (Murine) | Inhibition | 6 ± 1 µM |[6][7] |

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and analysis of this compound.

4.1 Protocol 1: Fermentation of Streptomyces olivoreticuli

This protocol describes a typical submerged batch fermentation process for producing this compound.

-

1. Media Preparation:

-

Seed Medium (e.g., ISP-2 or TSB): Prepare and sterilize Tryptic Soy Broth (TSB) or a similar rich medium suitable for Streptomyces growth[3][9]. For 1 L, this may contain yeast extract (4 g), malt extract (10 g), and dextrose (4 g)[10].

-

Production Medium: Prepare a suitable fermentation medium. Composition can be optimized but often includes a combination of carbon sources (e.g., soluble starch, glucose) and nitrogen sources (e.g., peptone, soybean meal)[10][11]. A representative medium could contain: soluble starch (3%), peptone (0.75%), soybean meal (1%), K₂HPO₄ (0.5 g/L), and trace salts[10].

-

Dispense 100 mL of media into 250 mL baffled Erlenmeyer flasks, plug with cotton, and autoclave at 121°C for at least 20-30 minutes[9].

-

-

2. Inoculum and Seed Culture:

-

3. Production Fermentation:

-

Transfer the seed culture to the production medium flasks at an inoculum volume of 5-10% (v/v)[11].

-

Incubate the production flasks under the same conditions (28-30°C, 150-200 rpm) for an extended period, typically 7 to 12 days. Secondary metabolite production often peaks in the stationary phase of growth[3][11].

-

4.2 Protocol 2: Isolation and Purification of this compound

This protocol outlines the extraction and purification of this compound from the fermentation broth.

-

1. Broth Separation:

-

2. Liquid-Liquid Extraction:

-

Transfer the cell-free broth to a separatory funnel.

-

Extract the broth twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate[12].

-

Combine the organic phases.

-

-

3. Concentration:

-

Dry the combined organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the extract to dryness under reduced pressure using a rotary evaporator to yield the crude extract[12].

-

-

4. Chromatographic Purification:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column. Elute the column with a solvent gradient (e.g., a mixture of chloroform and methanol) to separate the components based on polarity[12]. Collect fractions and test for activity.

-

High-Performance Liquid Chromatography (HPLC): Pool the active fractions and subject them to reverse-phase HPLC for final purification to achieve >95% purity[2].

-

4.3 Protocol 3: Assessment of Biological Activity

These methods are used to determine the antimicrobial and anticancer efficacy of the purified this compound.

-

1. Agar Diffusion Assay (Antimicrobial Activity):

-

Principle: This method assesses the ability of a compound to inhibit microbial growth by observing a zone of inhibition on a seeded agar plate[13].

-

Methodology:

-

Prepare a lawn of a susceptible bacterial strain (e.g., Bacillus subtilis) on a Mueller-Hinton agar plate.

-

Aseptically place a sterile paper disc impregnated with a known concentration of purified this compound onto the agar surface.

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

-

Measure the diameter of the clear zone of inhibition around the disc[13].

-

-

-

2. Cell Viability and Apoptosis Assays (Anticancer Activity):

-

Principle: These assays quantify the cytotoxic and apoptosis-inducing effects of this compound on cancer cell lines.

-

Methodology (Annexin V Staining for Apoptosis):

-

Culture cancer cells (e.g., A-498 or 786-O) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours)[2].

-

Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like propidium iodide.

-

Analyze the cell populations using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[2].

-

-

Conclusion

This compound, produced by Streptomyces olivoreticuli, remains a compound of significant interest due to its potent and multifaceted antitumor activity. Its ability to bind DNA, disrupt transcription, and selectively induce apoptosis in cancer cells underscores its therapeutic potential. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate, produce, and potentially develop this compound or its analogues as next-generation anticancer agents.

References

- 1. This compound – an Antitumor Antibiotic of the Aureolic Acid Group (Review) - Tevyashova - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of fermentation conditions triggering increased antibacterial activity from a near-shore marine intertidal environment-associated Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 5. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Antitumor Antibiotic this compound and Its New Semi-synthetic Derivative Olivamide on the Activity of Murine DNA Methyltransferase Dnmt3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 11. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Olivomycin A: A Technical Guide to its Interaction with the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is a member of the aureolic acid family of antibiotics, a group of natural products that exhibit potent antitumor activity.[1][2] The primary mechanism of action for this compound involves its high-affinity, sequence-selective binding to the minor groove of double-stranded DNA, particularly in GC-rich regions.[3] This interaction interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.[2] This technical guide provides an in-depth overview of this compound as a DNA minor groove binding agent, compiling quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and experimental workflows.

Core Concept: DNA Minor Groove Binding

This compound binds as a dimer, coordinated by a divalent metal ion such as Mg²⁺, to the minor groove of B-DNA.[4][5] This binding is sequence-specific, with a preference for GC-rich sequences.[3] The interaction is primarily non-covalent, involving hydrogen bonds, van der Waals forces, and electrostatic interactions. The presence of the drug in the minor groove can displace or prevent the binding of DNA-binding proteins, such as transcription factors, thereby modulating gene expression.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with DNA and its biological activity.

Table 1: Thermodynamic Parameters of this compound Binding to G/C-rich DNA Sequences at 25°C [1]

| DNA Sequence (Oligonucleotide) | Binding Stoichiometry (OA:DNA) | Association Constant (K_a) (x 10^6 M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |

| GGGG | 2:1 | 2.5 ± 0.3 | -15.2 ± 0.5 | -6.5 |

| GCGG | 2:1 | 2.1 ± 0.2 | -14.8 ± 0.4 | -6.2 |

| CGCG | 2:1 | 1.8 ± 0.2 | -13.5 ± 0.6 | -5.1 |

| GGCC | 2:1 | 2.8 ± 0.4 | -16.0 ± 0.7 | -7.2 |

| GCGC | 2:1 | 1.9 ± 0.3 | -14.1 ± 0.5 | -5.6 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| Murine Leukemia | Leukemia | Not specified (active at nanomolar concentrations) | [5] |

| Human T lymphoblastic cells | Leukemia | Not specified (active at nanomolar concentrations) | [5] |

| Dnmt3a (in vitro) | - | 6 ± 1 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of this compound with DNA are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic profile of this compound binding to a specific DNA sequence.

Materials:

-

Isothermal Titration Calorimeter

-

Purified this compound solution (e.g., 30 µM in buffer A)

-

Purified DNA oligonucleotide solution (e.g., 100 µM in buffer A)

-

Buffer A (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 5 mM MgCl₂, pH 7.0)

-

Syringe for injection

Protocol:

-

Prepare the this compound and DNA solutions in the same buffer batch to minimize dilution heats. Degas both solutions prior to use.

-

Load the DNA solution into the injection syringe.

-

Load the this compound solution into the sample cell.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 19 injections of 2 µL each) with appropriate spacing to allow for thermal equilibration.

-

Measure the heat of dilution by injecting the DNA solution into the buffer alone and subtract this from the experimental data.

-

Analyze the integrated heat data using a suitable binding model (e.g., one-site or two-sites binding model) to determine K_a, ΔH, and n.[1]

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound is enhanced upon binding to DNA, providing a sensitive method to monitor the interaction.

Objective: To determine the binding affinity of this compound to DNA through fluorescence titration.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Purified this compound solution (e.g., 5 µM in buffer A)

-

Concentrated stock of DNA oligonucleotide solution in the same buffer

-

Buffer A

Protocol:

-

Place a fixed concentration of this compound in the cuvette.

-

Record the initial fluorescence emission spectrum (e.g., excitation at 440 nm, emission scan from 460 to 650 nm).

-

Add small aliquots of the concentrated DNA solution to the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate (e.g., 5 minutes).

-

Record the fluorescence emission spectrum after each titration point.

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity as a function of DNA concentration and fit the data to a suitable binding isotherm (e.g., using the Scatchard equation or non-linear regression) to determine the binding constant (K_a).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in both the DNA and the drug upon binding.

Objective: To assess structural changes in DNA and this compound upon complex formation.

Materials:

-

CD Spectropolarimeter

-

Quartz cuvettes with a defined path length (e.g., 1 cm)

-

Purified this compound solution

-

Purified DNA oligonucleotide solution

-

Appropriate buffer

Protocol:

-

Record the CD spectrum of the DNA solution alone in the UV region (e.g., 220-320 nm) to observe the characteristic B-form DNA spectrum.

-

Record the CD spectrum of this compound alone in the visible region (e.g., 350-500 nm).

-

Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of this compound.

-

Record the CD spectra of each mixture in both the UV and visible regions after an appropriate incubation period.

-

Analyze the changes in the CD signals. An induced CD signal in the visible region for the achiral drug indicates binding in the chiral DNA environment. Changes in the DNA's CD spectrum can indicate conformational alterations.

DNase I Footprinting

This technique identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage by DNase I.

Objective: To determine the precise binding site of this compound on a DNA fragment.

Materials:

-

DNA fragment of interest, radioactively or fluorescently labeled at one end

-

DNase I

-

Purified this compound

-

Binding buffer

-

Stop solution (containing EDTA and a denaturant)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Autoradiography film or fluorescence imager

Protocol:

-

Incubate the end-labeled DNA with varying concentrations of this compound in the binding buffer to allow complex formation.

-

Add a limited amount of DNase I to the reaction mixtures and incubate for a short, defined period to achieve partial digestion.

-

Stop the reaction by adding the stop solution.

-

Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.

-

Include a control lane with DNA digested in the absence of this compound and a sequencing ladder (e.g., Maxam-Gilbert) of the same DNA fragment.

-

Visualize the DNA fragments. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of bands compared to the control lane.

Mandatory Visualizations

Signaling Pathways

// Node Definitions OA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="GC-rich DNA\nMinor Groove", fillcolor="#F1F3F4", fontcolor="#202124"]; Replication_Transcription [label="Replication &\nTranscription Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; EMT [label="EMT Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Stress [label="Mitochondrial Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges OA -> DNA [label="Binds"]; DNA -> Replication_Transcription [style=dashed]; Replication_Transcription -> DNA_Damage; DNA_Damage -> p53; p53 -> Apoptosis; OA -> EMT; DNA_Damage -> Mitochondrial_Stress; Mitochondrial_Stress -> ROS; ROS -> Apoptosis; } DOT Caption: this compound signaling cascade.

Experimental Workflow

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Initial_Binding [label="Initial Binding Assessment\n(UV-Vis, Fluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conformation [label="Conformational Analysis\n(Circular Dichroism)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermodynamics [label="Thermodynamic Characterization\n(Isothermal Titration Calorimetry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Site [label="Binding Site Identification\n(DNase I / Hydroxyl Radical Footprinting)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Effects [label="Cellular Effects Analysis\n(Cytotoxicity, Apoptosis Assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Initial_Binding; Initial_Binding -> Conformation; Initial_Binding -> Thermodynamics; Thermodynamics -> Binding_Site; Binding_Site -> Cellular_Effects; Cellular_Effects -> End; } DOT Caption: Experimental workflow diagram.

Conclusion

This compound's ability to bind to the DNA minor groove with high affinity and sequence selectivity makes it a valuable tool for cancer research and a potential scaffold for the development of new therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the intricate details of its interactions with DNA and the downstream cellular consequences will continue to be a promising area of study.

References

- 1. mdpi.com [mdpi.com]

- 2. Discrimination between G/C Binding Sites by this compound Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Divalent cations are dispensable for binding to DNA of a novel positively charged this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Antitumor Antibiotic this compound and Its New Semi-synthetic Derivative Olivamide on the Activity of Murine DNA Methyltransferase Dnmt3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Olivomycin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A, a member of the aureolic acid group of antibiotics produced by Streptomyces olivoreticuli, has garnered significant interest in the scientific community for its potent antitumor properties. Its complex chemical structure, featuring a tricyclic aglycone with both a disaccharide and a trisaccharide side chain, underpins its unique biological activities. This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for its study.

Mechanism of Action

The primary molecular target of this compound is DNA. It binds non-intercalatively to the minor groove of GC-rich regions, with a preference for 5'-GG-3' or 5'-GC-3' sequences. This binding is facilitated by the formation of a dimeric complex with divalent cations like Mg2+. By occupying the minor groove, this compound physically obstructs the binding of transcription factors and RNA polymerase, thereby inhibiting DNA replication and transcription. This interference with fundamental cellular processes is a key contributor to its cytotoxic effects.[1][2]

Beyond its direct interaction with DNA, this compound exhibits a multifaceted mechanism of action that includes:

-

Inhibition of Topoisomerase I: It can interfere with the activity of this essential enzyme involved in DNA topology and replication.[1][2]

-

Inhibition of DNA Methyltransferase (DNMT): this compound and its derivative, olivamide, have been shown to inhibit the activity of DNMT3a, an enzyme crucial for epigenetic regulation. This inhibition is thought to contribute to its anticancer effects by preventing the methylation of DNA.[3][4]

-

Induction of Apoptosis: this compound is a potent inducer of programmed cell death in cancer cells. The specific apoptotic pathways activated are dependent on the p53 tumor suppressor status of the cells.[1][5]

-

Suppression of Epithelial-Mesenchymal Transition (EMT): It can reverse the EMT process, a key step in cancer metastasis, by modulating the expression of key marker proteins.[1][6]

-

Induction of Mitochondrial Stress and Mitophagy: In certain cancer cell contexts, this compound can cause significant mitochondrial stress, leading to their removal through a process known as mitophagy.[1][6]

Quantitative Biological Data

The biological activity of this compound and its derivatives has been quantified in various assays. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | p53 Status | Concentration for Apoptosis Induction | Citation |

| A-498 | Renal Cell Carcinoma | Wild-type | 1 µM | [1] |

| 786-O | Renal Cell Carcinoma | Mutant | 50 nM | [1] |

Table 2: DNA Methyltransferase (DNMT) Inhibition

| Compound | Enzyme | IC50 (µM) | Citation |

| This compound | Dnmt3a | 6 ± 1 | [3][4] |

| Olivamide | Dnmt3a | 7.1 ± 0.7 | [3][4] |

Table 3: Antitumor Activity of this compound Analogues against P-388 Murine Leukemia

| Compound | Modification | Relative Activity | Citation |

| 2'-methoxime | Modification of the 2'-keto group | Superior to this compound | [6] |

| Methyl imine | Modification of the aglycon | Equal to this compound | [6] |

| 8-O-methyl ether | Modification of the aglycon | Equal to this compound | [6] |

| Olivomycin SA | Shortened aglycon side chain | Two orders of magnitude less cytotoxic than this compound | [7] |

| N,N-dimethylaminoethylamide of olivomycin SA | Amide of Olivomycin SA | Higher cytotoxicity than Olivomycin SA | [7] |

Note: Specific IC50 values for the P-388 murine leukemia assay were not provided in the cited literature.

Signaling Pathways

This compound's multifaceted mechanism of action involves the modulation of several key cellular signaling pathways.

p53-Dependent Apoptotic Pathways

This compound induces apoptosis through pathways that are dependent on the p53 status of the cancer cell.[1]

-

In p53 Wild-Type Cells (e.g., A-498): Apoptosis is primarily mediated through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Puma and Bak, leading to the activation of caspase-9.[1]

-

In p53 Mutant Cells (e.g., 786-O): A crosstalk between the intrinsic and extrinsic apoptotic cascades is observed, with the activation of both caspase-8 and caspase-9.[1]

Caption: p53-dependent apoptotic pathways induced by this compound.

Epithelial-Mesenchymal Transition (EMT) Pathway

This compound has been shown to reverse EMT, a process critical for cancer cell migration and metastasis. It achieves this by downregulating key mesenchymal markers and upregulating epithelial markers.[1]

Caption: this compound's inhibition of the EMT pathway.

PINK1/Parkin-Mediated Mitophagy Pathway

In p53-mutant renal cancer cells, this compound induces severe genotoxic stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent mitochondrial damage. This triggers the PINK1/Parkin pathway for the selective removal of damaged mitochondria (mitophagy).[1]

Caption: PINK1/Parkin-mediated mitophagy induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cells cultured to a confluent monolayer in 6-well plates

-

Sterile 200 µL pipette tip

-

Serum-free medium

-

Microscope with a camera

Procedure:

-

Create Wound: Once cells have reached confluence, create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with serum-free medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 48 hours.

-

Data Analysis: Measure the width of the wound at each time point. The rate of wound closure is an indicator of cell migration.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, caspase-9, Snail, E-cadherin, N-cadherin, PINK1, Parkin, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This assay measures the ability of this compound and its derivatives to inhibit the activity of DNMT enzymes.

Materials:

-

Recombinant DNMT enzyme (e.g., Dnmt3a)

-

DNA substrate (e.g., a 30-mer DNA duplex with CpG sites)

-

S-adenosyl-L-methionine (SAM) - methyl donor

-

This compound or derivative

-

Assay buffer

-

Method for detecting methylation (e.g., methylation-sensitive restriction enzyme digestion followed by gel electrophoresis, or ELISA-based methods)

Procedure:

-

Reaction Setup: In a reaction tube, combine the DNA substrate, assay buffer, and varying concentrations of this compound or the vehicle control.

-

Enzyme Addition: Add the DNMT enzyme to initiate the reaction.

-

Methyl Donor Addition: Add SAM to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Detection of Methylation:

-

Restriction Enzyme Method: Stop the reaction and digest the DNA with a methylation-sensitive restriction enzyme. Analyze the digestion products by gel electrophoresis. Methylated DNA will be protected from digestion.

-

ELISA-based Method: Use a kit that allows for the capture of the methylated DNA on a plate and subsequent detection with an antibody specific for 5-methylcytosine.

-

-

Data Analysis: Quantify the extent of methylation in the presence of the inhibitor compared to the control. Calculate the IC50 value for DNMT inhibition.

Conclusion

This compound and its derivatives represent a promising class of antitumor agents with a complex and multifaceted mechanism of action. Their ability to target fundamental cellular processes such as DNA replication and transcription, coupled with their capacity to induce apoptosis, reverse EMT, and modulate mitochondrial homeostasis, makes them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the therapeutic potential of these fascinating molecules. Future research focused on synthesizing derivatives with improved efficacy and reduced toxicity, along with a deeper understanding of their intricate biological activities, will be crucial for their potential translation into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Preparation and antitumor activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

Olivomycin A's role in inducing apoptosis in cancer cells

A Technical Guide to Olivomycin A-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aureolic acid antibiotic, has demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced apoptosis, detailing the core signaling pathways, quantitative data from key studies, and explicit experimental protocols for its investigation. This guide is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further exploration of this compound as a potential therapeutic agent.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their anticancer effects by inducing apoptosis in malignant cells. This compound, a DNA-binding antibiotic, has emerged as a potent inducer of apoptosis in cancer cells, acting through multifaceted and often p53-dependent mechanisms.[1][2] This guide delineates the intricate signaling cascades initiated by this compound, providing a foundational understanding for its application in cancer research.

Core Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, with the specific mechanism often being dependent on the cancer cell type and its p53 mutational status.[1][2]

Intrinsic Apoptotic Pathway

In cancer cells with wild-type p53, such as the A-498 renal cancer cell line, this compound primarily activates the intrinsic apoptotic pathway.[1][2] This pathway is characterized by the following key events:

-

p53 Activation: this compound treatment leads to the upregulation and phosphorylation of p53.[1]

-

Upregulation of Pro-Apoptotic Bcl-2 Family Proteins: Activated p53 transcriptionally upregulates the expression of pro-apoptotic BH3-only proteins like PUMA (p53 upregulated modulator of apoptosis) and Bak.[1][2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): PUMA and Bak promote MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Extrinsic and Crosstalk Apoptotic Pathways

In cancer cells with loss-of-function p53 mutations, such as the 786-O renal cancer cell line, this compound can engage both intrinsic and extrinsic apoptotic cascades, suggesting a crosstalk between the two pathways.[1][2] The key events in this context include:

-

Caspase-8 Activation: this compound treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[1][2]

-

Bid Truncation: Activated caspase-8 cleaves Bid into its truncated form, tBid.

-

Mitochondrial Involvement: tBid translocates to the mitochondria and promotes MOMP, linking the extrinsic pathway to the intrinsic pathway.[1]

-

Downregulation of Anti-Apoptotic Proteins: A reduction in the anti-apoptotic protein Bcl-2 is also observed.[1]

-

Caspase-9 and PARP Cleavage: This is followed by the activation of caspase-9 and the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the apoptotic signaling pathways induced by this compound.

Caption: Intrinsic apoptotic pathway induced by this compound in p53 wild-type cancer cells.

Caption: Extrinsic and crosstalk apoptotic pathways induced by this compound in p53 mutant cancer cells.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data from studies on the effects of this compound on renal cancer cell lines.

Table 1: Effective Concentrations of this compound for Apoptosis Induction

| Cell Line | p53 Status | Effective Concentration for Apoptosis | Reference |

| A-498 | Wild-type | 1 µM | [1][2] |

| 786-O | Loss-of-function | 50 nM | [1][2] |

Table 2: Effects of this compound on Apoptotic Protein Expression

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| A-498 | This compound | PUMA | Upregulation | [1][2] |

| Bak | Upregulation | [1][2] | ||

| Activated Caspase-9 | Upregulation | [1][2] | ||

| FLIP | Downregulation | [1] | ||

| 786-O | This compound | Activated Caspase-8 | Upregulation | [1][2] |

| Truncated Bid | Upregulation | [1][2] | ||

| PUMA | Upregulation | [1] | ||

| Bak | Upregulation | [1] | ||

| Bcl-2 | Downregulation | [1] | ||

| Activated Caspase-9 | Upregulation | [1] | ||

| Cleaved PARP | Upregulation | [1] | ||

| FLIP | Downregulation | [1] |

Detailed Experimental Protocols

The following protocols are provided as a guide for studying this compound-induced apoptosis. These are based on standard methodologies and should be optimized for specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines: A-498 (ATCC® HTB-44™) and 786-O (ATCC® CRL-1932™) human renal cell carcinoma lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Seed cells at an appropriate density and allow them to attach overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control and incubate for the specified time points (e.g., 24, 48, 72 hours).

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

-

Procedure:

-

Harvest cells after treatment with this compound. For adherent cells, use trypsin-EDTA, and for suspension cells, collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Flow Cytometry Analysis:

-

Use a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL3 channel.

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the dot plot of Annexin V-FITC versus PI to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Caption: General workflow for assessing apoptosis using Annexin V/PI staining.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

-

Reagents:

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., against p53, PUMA, Bak, Caspase-9, Caspase-8, Bid, Bcl-2, PARP, β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

-

Caspase Activity Assay

This protocol is for measuring the activity of key caspases.

-

Reagents:

-

Caspase-Glo® 3/7, 8, or 9 Assay Systems (or similar fluorometric/colorimetric kits).

-

Cell lysis buffer (if not included in the kit).

-

-

Procedure:

-

Treat cells with this compound in a white-walled 96-well plate.

-

After the desired incubation period, add the Caspase-Glo® reagent directly to the wells.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the caspase activity.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is for assessing the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Reagents:

-

JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester).

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.

-

-

Procedure (using JC-1):

-

Treat cells with this compound.

-

Incubate the cells with JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

-

Analysis:

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through well-defined signaling pathways that are often dictated by the p53 status of the cells. Its ability to engage both intrinsic and extrinsic apoptotic mechanisms highlights its potential as a versatile anticancer agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for cancer treatment. The provided methodologies can be adapted to various cancer models to explore the broader applicability of this promising compound.

References

Unraveling the Antitumor Potential of Aureolic Acid Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureolic acid antibiotics, a class of polyketides produced by Streptomyces species, have long been recognized for their potent antitumor properties. This technical guide provides an in-depth exploration of the core mechanisms, quantitative antitumor activity, and key experimental methodologies associated with this promising class of compounds. The family includes well-studied members such as mithramycin, chromomycin A3, and olivomycin A, which exert their anticancer effects primarily through a unique interaction with DNA.[1] This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development, offering detailed insights into the molecular basis of action and practical guidance for experimental evaluation.

Core Mechanism of Action: Targeting the Transcriptional Machinery

The primary mechanism of antitumor activity for aureolic acid antibiotics is their ability to bind to the minor groove of GC-rich regions of DNA.[1] This binding is not intercalative but rather involves the formation of a drug-dimer complex chelated by a divalent cation, typically Mg²⁺, which then fits snugly into the DNA minor groove. This interaction physically obstructs the binding of transcription factors that recognize these GC-rich sequences, most notably the Specificity Protein 1 (Sp1).

Sp1 is a crucial transcription factor that regulates the expression of a multitude of genes involved in cell proliferation, survival, and angiogenesis. By preventing Sp1 from binding to its consensus sequences in gene promoters, aureolic acid antibiotics effectively silence the transcription of these key oncogenes. This targeted inhibition of transcription is the cornerstone of their anticancer efficacy.

Quantitative Antitumor Activity

The in vitro potency of aureolic acid antibiotics and their analogs has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness in inhibiting biological or biochemical functions, are summarized in the table below.

| Antibiotic/Analog | Cancer Cell Line | IC50 Value | Reference |

| Chromomycin A3 | KKU-213 (Cholangiocarcinoma) | 22.48 nM (24h), 9.79 nM (48h) | [2][3] |

| KKU-055 (Cholangiocarcinoma) | 21.14 nM (24h), 13.34 nM (48h) | [2][3] | |

| KKU-100 (Cholangiocarcinoma) | 30.52 nM (24h), 14.74 nM (48h) | [2][3] | |

| Mithramycin A | KKU-213 (Cholangiocarcinoma) | >200 nM (24h), 46.08 nM (48h) | [3] |

| KKU-055 (Cholangiocarcinoma) | >200 nM (24h), 76.44 nM (48h) | [3] | |

| KKU-100 (Cholangiocarcinoma) | >200 nM (24h), 104.77 nM (48h) | [3] | |

| This compound | Murine DNA Methyltransferase Dnmt3a | 6 µM | [4][5][6] |

| Olivamide (this compound analog) | Murine DNA Methyltransferase Dnmt3a | 7.1 µM | [4][5][6] |

| MTMSA-Trp (Mithramycin analog) | Ewing Sarcoma Cell Lines | <100 nM | [7] |

| MTMSA-Phe (Mithramycin analog) | Ewing Sarcoma Cell Lines | <100 nM | [7] |

| MTMox32E (Mithramycin analog) | Ewing Sarcoma Cell Lines | Low nM concentrations | [8] |

Signaling Pathways Modulated by Aureolic Acid Antibiotics

The inhibition of Sp1 binding by aureolic acid antibiotics triggers a cascade of downstream effects, impacting several critical signaling pathways involved in cancer progression.

Inhibition of Sp1-Mediated Transcription and Induction of Apoptosis

This is the central pathway affected by these antibiotics. By blocking Sp1, they downregulate the expression of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) and promote apoptosis.

Caption: Inhibition of Sp1-mediated transcription by aureolic acid antibiotics.

Modulation of the p53 Signaling Pathway

Mithramycin has been shown to activate the tumor suppressor protein p53.[9][10] This activation can lead to cell cycle arrest and apoptosis. However, the interplay is complex, as mithramycin can also inhibit the transcriptional activity of p53 on some of its target genes by blocking the necessary co-factor Sp1.[9]

Caption: Modulation of the p53 pathway by mithramycin.

Regulation of c-Myc Expression

This compound has been demonstrated to inhibit the transcription of the c-Myc oncogene, a key driver of cell proliferation.[11] This inhibition is another important facet of the antitumor activity of aureolic acid antibiotics.

Caption: Inhibition of c-Myc transcription by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor properties of aureolic acid antibiotics.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the antibiotics on cancer cells.

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with varying concentrations of the aureolic acid antibiotic and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the antibiotics on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with the aureolic acid antibiotic at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histograms.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins (e.g., Sp1, XIAP, p53) following treatment with the antibiotics.

Protocol:

-

Protein Extraction: Treat cells with the antibiotic, then lyse the cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the aureolic acid antibiotics inhibit the binding of transcription factors like Sp1 to specific gene promoters in vivo.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

-

Cross-linking: Treat cells with the antibiotic and then with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the chromatin with an antibody specific for the transcription factor of interest (e.g., anti-Sp1).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter region of a target gene to quantify the amount of precipitated DNA. A decrease in the amount of precipitated DNA in drug-treated cells compared to control cells indicates inhibition of transcription factor binding.

Conclusion

Aureolic acid antibiotics represent a compelling class of antitumor agents with a well-defined mechanism of action centered on the inhibition of Sp1-mediated transcription. Their ability to modulate key signaling pathways involved in cancer cell proliferation and survival underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of these compounds and their analogs as effective cancer therapeutics. Future efforts should focus on optimizing the therapeutic index of these antibiotics to minimize toxicity while maximizing their potent antitumor activity.

References

- 1. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chromomycin A3 suppresses cholangiocarcinoma growth by induction of S phase cell cycle arrest and suppression of Sp1-related anti-apoptotic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Antitumor Antibiotic this compound and Its New Semi-synthetic Derivative Olivamide on the Activity of Murine DNA Methyltransferase Dnmt3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protein.bio.msu.ru [protein.bio.msu.ru]

- 6. researchgate.net [researchgate.net]

- 7. Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of p53-mediated transcriptional responses by mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low-dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin-3 in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myc influences global chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the History of Antibiotic Discovery from Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces represents a cornerstone in the history of medicine, a prolific source of the majority of clinically relevant antibiotics. These soil-dwelling, filamentous bacteria have provided humanity with a powerful arsenal against infectious diseases for over eight decades. This in-depth technical guide explores the historical milestones of antibiotic discovery from Streptomyces, detailing the key compounds, the experimental methodologies that led to their unearthing, and the intricate signaling pathways that govern their production. For scientists and researchers in drug development, understanding this history is not merely an academic exercise but a crucial foundation for future innovation in the face of rising antimicrobial resistance.

A Golden Era of Discovery: Quantitative Overview

The mid-20th century is often referred to as the "golden age" of antibiotic discovery, a period marked by the systematic screening of soil microorganisms, with Streptomyces taking center stage.[1][2] This era yielded a treasure trove of novel chemical scaffolds with potent antimicrobial activity. The following table summarizes key antibiotic discoveries from Streptomyces species, providing a quantitative overview of this remarkable period.

| Antibiotic | Discoverer(s) | Year of Discovery | Producing Streptomyces Species | Chemical Class |

| Streptothricin | Waksman & Woodruff | 1942 | S. lavendulae | Aminoglycoside-like |

| Streptomycin | Schatz, Bugie, & Waksman | 1943 | S. griseus | Aminoglycoside |

| Chloramphenicol | Burkholder | 1947 | S. venezuelae | Nitroaromatic |

| Chlortetracycline | Duggar | 1945 | S. aureofaciens | Tetracycline |

| Neomycin | Waksman & Lechevalier | 1949 | S. fradiae | Aminoglycoside |

| Erythromycin | McGuire et al. | 1952 | S. erythraeus | Macrolide |

| Nystatin | Hazen & Brown | 1950 | S. noursei | Polyene macrolide |

| Vancomycin | McCormick et al. | 1956 | S. orientalis (now Amycolatopsis orientalis) | Glycopeptide |

| Kanamycin | Umezawa et al. | 1957 | S. kanamyceticus | Aminoglycoside |

| Lincomycin | Mason, Dietz, & Smith | 1962 | S. lincolnensis | Lincosamide |

| Daptomycin | Eli Lilly and Company | 1980s | S. roseosporus | Lipopeptide |

Foundational Methodologies: Experimental Protocols

The discovery of antibiotics from Streptomyces relied on a systematic and reproducible set of experimental protocols. These foundational techniques, while refined over time, remain relevant in the ongoing search for novel bioactive compounds.

Isolation of Streptomyces from Soil

The primary reservoir for Streptomyces is soil, necessitating effective isolation techniques to separate these filamentous bacteria from the myriad of other soil microorganisms.[3][4]

Protocol:

-

Sample Collection: Collect soil samples from diverse environments, preferably from areas with high microbial activity (e.g., rhizosphere, compost).

-

Sample Pre-treatment: Air-dry the soil sample at room temperature for 5-7 days. This step selects for spore-forming organisms like Streptomyces and reduces the number of vegetative bacterial cells.[3]

-

Serial Dilution: Suspend 1 gram of the dried soil in 9 mL of sterile saline or distilled water to create a 10⁻¹ dilution. Perform a series of ten-fold serial dilutions (10⁻² to 10⁻⁶) in sterile saline.

-

Plating: Plate 0.1 mL of the higher dilutions (typically 10⁻⁴ to 10⁻⁶) onto a selective agar medium, such as Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar. These media are formulated to favor the growth of Streptomyces.[3] To inhibit the growth of fungi and other bacteria, supplement the media with antifungal agents like nystatin or cycloheximide and antibacterial agents like nalidixic acid.[5]

-

Incubation: Incubate the plates at 28-30°C for 7-14 days. Streptomyces colonies are typically small, chalky, and have a distinct earthy odor due to the production of geosmin. They often exhibit a filamentous appearance.

Screening for Antibiotic Production

Once isolated, putative Streptomyces colonies must be screened for their ability to produce antimicrobial compounds. The cross-streak and agar well diffusion methods are classical and effective primary screening techniques.

Cross-Streak Assay Protocol:

-

Inoculation of Producer Strain: Streak a pure culture of the isolated Streptomyces strain in a single line down the center of an agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the plate at 28-30°C for 5-7 days to allow for the growth of the Streptomyces and the diffusion of any secreted antibiotics into the agar.

-

Inoculation of Test Pathogens: Streak cultures of test bacteria (both Gram-positive and Gram-negative) and fungi perpendicular to the Streptomyces streak, without touching it.

-

Incubation: Incubate the plate at the optimal temperature for the test pathogens (e.g., 37°C for most bacteria) for 24-48 hours.

-

Observation: Observe for zones of inhibition where the growth of the test pathogen is prevented, indicating the production of an antibiotic by the Streptomyces isolate.

Agar Well Diffusion Assay Protocol:

-

Preparation of Pathogen Lawn: Prepare a standardized inoculum of the test pathogen (e.g., 0.5 McFarland standard) and create a lawn culture by swabbing the entire surface of an agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.

-

Inoculation of Supernatant: Grow the Streptomyces isolate in a suitable liquid medium (e.g., Tryptic Soy Broth) for 7-10 days. Centrifuge the culture to pellet the cells and collect the supernatant, which will contain any secreted antibiotics. Add a defined volume (e.g., 50-100 µL) of the cell-free supernatant to each well.

-

Incubation: Incubate the plates at the optimal temperature for the test pathogen for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater potency of the antibiotic against the test pathogen.

The Logic of Discovery: An Experimental Workflow

The process of discovering a new antibiotic from a soil sample to a purified compound follows a logical and systematic workflow. This can be visualized as a series of sequential steps, each with a specific objective.

Caption: A generalized workflow for the discovery of antibiotics from soil Streptomyces.

Regulating the Arsenal: Signaling Pathways in Streptomyces

The production of antibiotics in Streptomyces is a tightly regulated process, often triggered by nutrient limitation and cell density. This regulation is orchestrated by complex signaling pathways, with small diffusible molecules playing a central role. Understanding these pathways is critical for optimizing antibiotic production and for awakening "silent" biosynthetic gene clusters.

The A-Factor Signaling Cascade in Streptomyces griseus

One of the most well-characterized signaling pathways is the A-factor cascade in Streptomyces griseus, the producer of streptomycin. A-factor is a gamma-butyrolactone (GBL) that acts as a microbial hormone.[6][7]

Caption: The A-factor signaling cascade in Streptomyces griseus.

At low cell densities, the A-factor receptor protein, ArpA, binds to the promoter of the adpA gene, repressing its transcription. As the bacterial population grows, the concentration of A-factor increases. Once a threshold concentration is reached, A-factor binds to ArpA, causing a conformational change that releases ArpA from the adpA promoter.[7] This de-repression allows for the transcription of adpA, leading to the production of the transcriptional activator AdpA. AdpA, in turn, activates the expression of numerous genes, including strR, a pathway-specific transcriptional activator for the streptomycin biosynthetic gene cluster.[8][9] StrR then switches on the genes required for streptomycin production.

This hierarchical cascade ensures that antibiotic production is tightly linked to population density, a classic example of quorum sensing in bacteria. Similar gamma-butyrolactone signaling systems have been identified in many other Streptomyces species, highlighting a conserved mechanism for regulating secondary metabolism.[10][11][12]

Conclusion: Lessons from the Past, Inspiration for the Future

The history of antibiotic discovery from Streptomyces is a testament to the power of systematic scientific inquiry and the immense chemical diversity present in the microbial world. The methodologies developed during the "golden age" laid the groundwork for natural product drug discovery for decades to come. As we face the growing threat of antimicrobial resistance, a deep understanding of this history is more critical than ever. By revisiting the lessons of the past, embracing new technologies for genome mining and synthetic biology, and continuing to explore the untapped diversity of Streptomyces and other microorganisms, the scientific community can aspire to usher in a new era of antibiotic discovery. The legacy of Streptomyces serves as a powerful reminder that the solutions to some of our most pressing medical challenges may lie hidden in the soil beneath our feet.

References

- 1. Antibiotic Discovery and Resistance: The Chase and the Race - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ourworldindata.org [ourworldindata.org]

- 3. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. pnas.org [pnas.org]

- 7. article.imrpress.com [article.imrpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Transcriptional control by A-factor of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Olivomycin A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is an aureolic acid antibiotic with potent antitumor properties. Its mechanism of action is multifaceted, involving binding to the minor groove of GC-rich DNA, inhibition of DNA methyltransferase (DNMT), and potential interference with topoisomerase I.[1][2] These actions trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death), inhibition of cell migration, and modulation of mitochondrial function, making it a compound of significant interest in cancer research and drug development.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.

Data Presentation

Table 1: Effective Concentrations of this compound in Renal Cancer Cell Lines

| Cell Line | p53 Status | Assay | Effective Concentration | Duration | Reference |

| A-498 | Wild-type | Apoptosis Induction | 1 µM | 24 hours | [1] |

| 786-O | Mutant | Apoptosis Induction | 50 nM | 24 hours | [1] |

| A-498 | Wild-type | Migration Suppression | 100 nM | Not specified | [1] |

| 786-O | Mutant | Migration Suppression | 100 nM | Not specified | [1] |

| A-498 | Wild-type | Colony Formation Inhibition | Starting at 10 nM | 9 days | [3] |

| 786-O | Mutant | Colony Formation Inhibition | Starting at 1 nM | 9 days | [3] |

Table 2: IC50 Value of this compound for Enzyme Inhibition

| Enzyme | IC50 Value | Reference |

| DNA Methyltransferase (Dnmt3a) | 6 ± 1 µM |

Signaling Pathways

This compound exerts its anticancer effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

This compound-Induced Apoptosis

This compound induces apoptosis through both intrinsic and extrinsic pathways, with the specific mechanism being dependent on the p53 status of the cancer cells.[1]

Caption: this compound-induced apoptosis pathway.

Reversal of Epithelial-Mesenchymal Transition (EMT) by this compound

This compound can reverse EMT, a process critical for cancer cell invasion and metastasis, by modulating the expression of key transcription factors and cell adhesion molecules.[1]

Caption: Reversal of EMT by this compound.

This compound-Induced Mitophagy

In certain cellular contexts, particularly in p53-mutant cells, this compound can induce mitophagy, the selective degradation of mitochondria, through the PINK1/Parkin pathway.

Caption: this compound-induced mitophagy pathway.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.

Caption: General experimental workflow.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound. These are adapted from standard protocols and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Solubilization of Formazan:

-